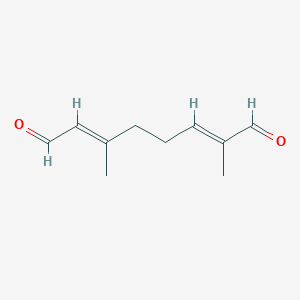
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Rosuvastatin and its derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin involves multiple steps, starting from the basic Rosuvastatin structure. The key steps include:
Formation of the Hept-6-enoic Acid Backbone:
N-Methylation: The nitrogen atom in the structure is methylated using methylating agents like methyl iodide under basic conditions.
Diphenylphosphinylation: The diphenylphosphinyl group is introduced using diphenylphosphine chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducted in large reactors with precise control over temperature and pH.
Purification: Using techniques like crystallization, chromatography, and recrystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diphenylphosphinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phosphinyl derivatives.
科学的研究の応用
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is used in various scientific research applications:
Chemistry: Studying the reactivity and stability of phosphinyl derivatives.
Biology: Investigating the biological activity and metabolism of Rosuvastatin derivatives.
Medicine: Researching potential therapeutic applications and drug interactions.
Industry: Quality control and analytical studies during the commercial production of Rosuvastatin.
作用機序
The mechanism of action of De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin involves inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels. The compound also interacts with various molecular targets and pathways involved in lipid metabolism .
類似化合物との比較
Similar Compounds
Rosuvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin with a slightly different structure but similar therapeutic effects.
Uniqueness
De((3,5-dihydroxyhept-6-enoic Acid)N-methyl) Diphenylphosphinyl Rosuvastatin is unique due to its specific modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. These modifications can potentially lead to improved efficacy or reduced side effects .
特性
CAS番号 |
371775-72-3 |
|---|---|
分子式 |
C₂₇H₂₇FN₃O₃PS |
分子量 |
523.56 |
同義語 |
N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)methanesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



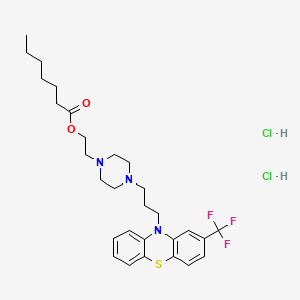
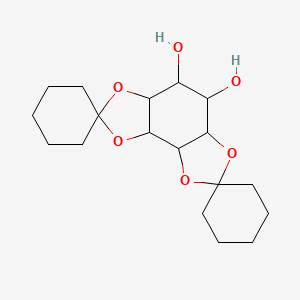
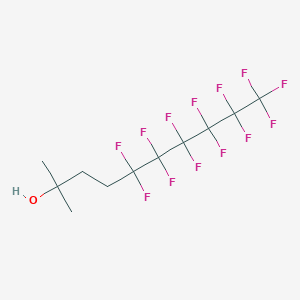
![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)
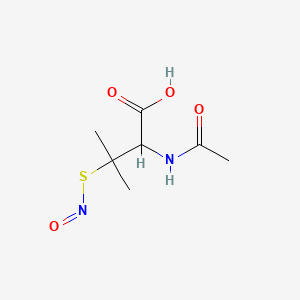
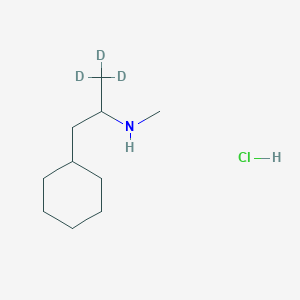
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)
